molecular formula C9H11NO3S B2390788 3-formyl-N,N-dimethylbenzenesulfonamide CAS No. 132390-68-2

3-formyl-N,N-dimethylbenzenesulfonamide

Cat. No. B2390788
M. Wt: 213.25
InChI Key: VHANLUOARPNVIY-UHFFFAOYSA-N
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Description

3-formyl-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-formyl-N,N-dimethylbenzenesulfonamide is 1S/C9H11NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-formyl-N,N-dimethylbenzenesulfonamide has a density of 1.3±0.1 g/cm3 . Its boiling point is 356.4±44.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Ortho-Lithiation Reactions : N,N-Dimethylbenzenesulfonamide derivatives have been utilized in ortho-lithiation reactions to form ortho-lithiosulfonamides. These intermediates have been further reacted with various electrophilic compounds to synthesize a range of products, including carbinols, imines, amides, and acids, demonstrating the versatility of sulfonamides in organic synthesis (Watanabe et al., 1969).

  • Gas-Liquid Chromatography (GLC) : Dimethylformamide dialkylacetals have been found to react with primary sulfonamides forming N-dimethylaminomethylene derivatives. These derivatives possess excellent GLC properties, facilitating the analytical study of sulfonamides and their derivatives (Vandenheuvel & Gruber, 1975).

Antimicrobial and Antifungal Activities

  • Synthesis and Biological Activity : Derivatives of N,N-dimethylbenzenesulfonamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of sulfonamide derivatives as candidates for further pharmaceutical development (Aal et al., 2007).

Anticancer Activities

  • Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibitors : Certain sulfonamide analogs have been identified as novel small molecule inhibitors of the HIF-1 pathway, showcasing their potential in antagonizing tumor growth in animal models of cancer. This suggests the role of sulfonamide derivatives in cancer therapeutics, particularly in targeting the HIF-1 pathway involved in tumor progression and metastasis (Mun et al., 2012).

Polymer Chemistry

  • Nucleophilic Aromatic Substitution Polymerization : The sulfonamide group has been utilized as an activating group for the synthesis of poly(aryl ether sulfonamide)s, indicating its significance in the development of new polymeric materials through nucleophilic aromatic substitution polymerization mechanisms (Rebeck & Knauss, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-formyl-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHANLUOARPNVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-N,N-dimethylbenzenesulfonamide

CAS RN

132390-68-2
Record name 3-formyl-N,N-dimethylbenzene-1-sulfonamide
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